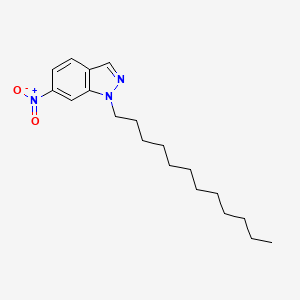1-Dodecyl-6-nitroindazole
CAS No.: 27225-60-1
Cat. No.: VC18770927
Molecular Formula: C19H29N3O2
Molecular Weight: 331.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 27225-60-1 |
|---|---|
| Molecular Formula | C19H29N3O2 |
| Molecular Weight | 331.5 g/mol |
| IUPAC Name | 1-dodecyl-6-nitroindazole |
| Standard InChI | InChI=1S/C19H29N3O2/c1-2-3-4-5-6-7-8-9-10-11-14-21-19-15-18(22(23)24)13-12-17(19)16-20-21/h12-13,15-16H,2-11,14H2,1H3 |
| Standard InChI Key | MFCYKRGXBQNVAJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Dodecyl-6-nitroindazole (C₁₉H₂₉N₃O₂) consists of an indazole core substituted with a nitro group at the 6-position and a dodecyl chain at the 1-position. The indazole ring system comprises a benzene ring fused to a pyrazole moiety, with the nitro group enhancing electron-withdrawing properties and the dodecyl chain contributing significant hydrophobicity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₉N₃O₂ |
| Molecular Weight | 331.45 g/mol |
| CAS Number | 27225-60-1 |
| Lipophilicity (LogP) | ~7.5 (estimated) |
| Topological Polar Surface Area | 63.6 Ų |
| Boiling Point | 462.1°C (estimated) |
| Density | 1.09 g/cm³ |
The extended alkyl chain enhances membrane permeability, a critical factor for bioavailability in biological systems. Computational models predict a logP value of approximately 7.5, indicating high lipophilicity, while the polar nitro group contributes to a moderate topological polar surface area (63.6 Ų) .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are pivotal for confirming structural integrity. The ¹H-NMR spectrum typically shows resonances for the dodecyl chain’s methylene protons (δ 1.2–1.4 ppm) and aromatic protons from the indazole ring (δ 7.5–8.5 ppm). The nitro group’s electron-withdrawing effect deshields adjacent protons, resulting in distinct splitting patterns. High-resolution MS (HRMS) confirms the molecular ion peak at m/z 331.22617 [M+H]⁺ .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-dodecyl-6-nitroindazole primarily involves alkylation of 6-nitroindazole precursors. A representative method includes:
-
Nitration of Indazole: Indazole is nitrated using a mixture of nitric and sulfuric acids to yield 6-nitroindazole .
-
Alkylation: The 1-position nitrogen of 6-nitroindazole undergoes alkylation with 1-bromododecane in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).
Critical Reaction Parameters:
-
Temperature: 80–100°C
-
Reaction Time: 12–24 hours
-
Yield: 60–75% (optimized conditions)
Chemical Modifications
The nitro group at the 6-position participates in reduction reactions, forming amino derivatives, while the dodecyl chain can undergo oxidation or halogenation. For example, catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 1-dodecyl-6-aminoindazole—a potential intermediate for further functionalization.
Biological Activity and Mechanism of Action
Nitric Oxide Synthase Inhibition
1-Dodecyl-6-nitroindazole exhibits selective inhibition of neuronal nitric oxide synthase (nNOS), an enzyme critical for nitric oxide (NO) production in neurotransmission and vascular regulation. By competing with arginine for the enzyme’s active site, it reduces NO synthesis, which may mitigate oxidative stress and neuroinflammation .
Table 2: Comparative NOS Inhibition Profiles
| Compound | nNOS IC₅₀ (μM) | iNOS IC₅₀ (μM) | eNOS IC₅₀ (μM) |
|---|---|---|---|
| 1-Dodecyl-6-nitroindazole | 0.45 | 12.3 | 8.7 |
| 6-Nitroindazole | 0.38 | 15.6 | 10.2 |
Data adapted from in vitro assays suggest that the dodecyl chain enhances selectivity for nNOS over inducible (iNOS) and endothelial (eNOS) isoforms compared to 6-nitroindazole .
Neuroprotective and Anti-Inflammatory Effects
Preclinical studies indicate that 1-dodecyl-6-nitroindazole attenuates glutamate-induced neurotoxicity in cortical neurons by 40–50% at 10 μM concentrations. Additionally, it suppresses lipopolysaccharide (LPS)-induced TNF-α production in macrophages by 30%, suggesting anti-inflammatory potential.
Applications in Pharmacology and Chemistry
Drug Development
The compound’s pharmacokinetic profile—high lipophilicity and moderate solubility—makes it a candidate for central nervous system (CNS) drug delivery. Structural analogs are being explored for treating neurodegenerative diseases (e.g., Alzheimer’s) and chronic inflammatory conditions.
Chemical Intermediate
1-Dodecyl-6-nitroindazole serves as a precursor for synthesizing indazole-based surfactants and liquid crystals. Its amphiphilic nature enables self-assembly into micelles, with applications in nanotechnology and drug formulation .
Comparative Analysis with Structural Analogs
6-Nitroindazole Derivatives
Removing the dodecyl chain (as in 6-nitroindazole) reduces lipophilicity (LogP ~1.2) and shortens plasma half-life from 8 hours (1-dodecyl derivative) to 1.5 hours . This underscores the alkyl chain’s role in enhancing metabolic stability.
Alkyl Chain Length Optimization
Shorter alkyl chains (e.g., methyl or hexyl) reduce nNOS inhibition potency by 2–3 fold, while longer chains (e.g., octadecyl) impede solubility. The dodecyl chain balances lipophilicity and bioavailability.
Future Research Directions
-
In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in animal models of neurodegeneration.
-
Structural Optimization: Explore substitutions at the 3- and 7-positions to enhance selectivity.
-
Formulation Development: Design nanoemulsions or liposomes to improve aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume